![molecular formula C13H15N3OS B2464475 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392244-13-2](/img/structure/B2464475.png)
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as MTB, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities.
Scientific Research Applications
Anticancer Activity
A study described the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, including compounds structurally related to N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide, as potent anticancer agents. These compounds showed significant in vitro anticancer activity against hepatocellular carcinoma cell lines, with specific derivatives exhibiting low IC50 values, indicating their potential as effective anticancer drugs (Gomha et al., 2017).
Antimicrobial Evaluation
Another research focus is the antimicrobial properties of thiadiazole derivatives. A study reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, demonstrating moderate antimicrobial activity. This suggests the potential use of these compounds, including those structurally similar to this compound, in developing antimicrobial agents (Farag et al., 2009).
Herbicidal Activities
In agricultural sciences, thiadiazole derivatives have been explored for their herbicidal activities. A paper described the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and their evaluation as herbicides, indicating the diverse applicability of thiadiazole compounds in pest management (Ren et al., 2000).
Antitubercular Activity
The synthesis and evaluation of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids for their antitubercular activity against Mycobacterium tuberculosis were reported, showing that certain derivatives exhibit significant inhibitory activity. This highlights the potential of thiadiazole derivatives in treating tuberculosis and similar infectious diseases (Ramprasad et al., 2016).
properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-5-11(17)14-13-16-15-12(18-13)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSXYFWWAPHNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

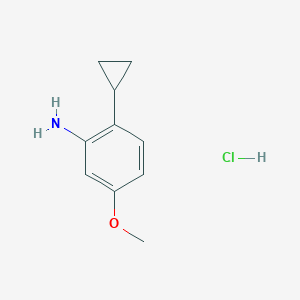
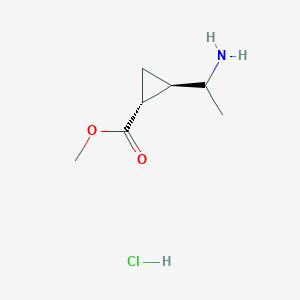
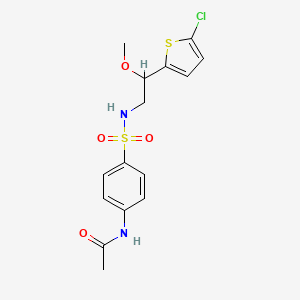
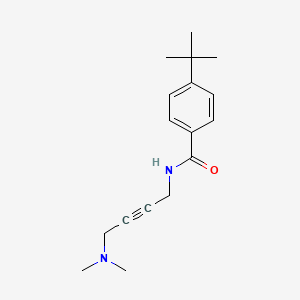
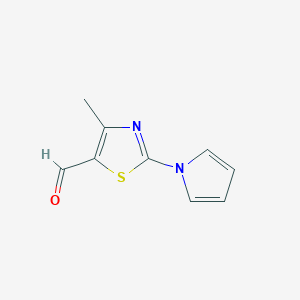
![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)
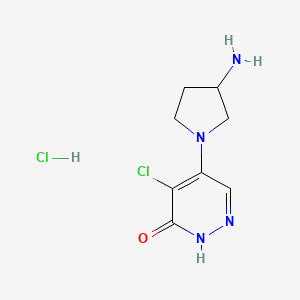
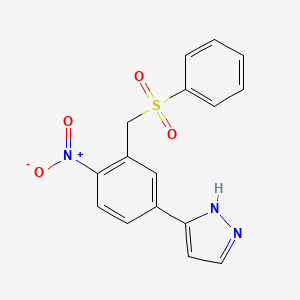
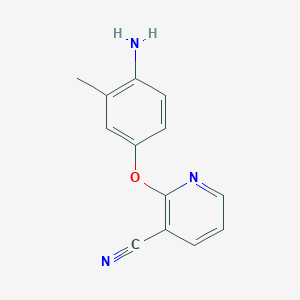
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
![{2-[(1-Methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine](/img/structure/B2464408.png)
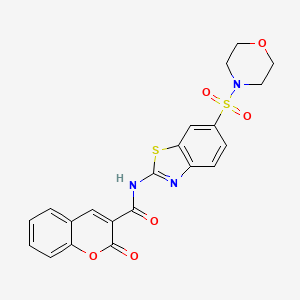
![2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2464411.png)
